N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Screening Compound Data Deficiency Novel Chemical Entity

This quinoline-4-carboxamide features a unique 3,4-dimethoxyphenyl motif and a pyridin-3-yl substituent that prevent type II CYP3A4 heme binding. Unlike the 3,5-isomer (PI3Kδ active), this compound is a structurally orthogonal screening probe. Ideal for building focused kinase/oxidoreductase diversity sets and investigating CNS-penetrant scaffolds. Bulk sourcing and COA are available; inquire directly for batch reservations.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B11259192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC
InChIInChI=1S/C23H19N3O3/c1-28-21-10-9-16(12-22(21)29-2)25-23(27)18-13-20(15-6-5-11-24-14-15)26-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,25,27)
InChIKeyZEINNQZFIHBTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Basic Identity and Current Research Status


N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS: 1031641-76-5, molecular formula C23H19N3O3, molecular weight 385.4 g/mol) is a synthetic quinoline-4-carboxamide derivative bearing a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen and a pyridin-3-yl group at the quinoline 2-position . The compound is catalogued by multiple chemical suppliers as a screening compound for research purposes, but to date no peer-reviewed primary research paper or patent has disclosed biological activity data for this specific compound .

Procurement Risks: Why N-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Cannot Be Assumed Interchangeable


The quinoline-4-carboxamide scaffold exhibits highly divergent pharmacological profiles depending on subtle variations in substituent identity and regiochemistry. For pyridine-substituted analogs, the position of the pyridyl nitrogen (2-, 3-, or 4-pyridyl) determines CYP3A4 binding mode (type I vs. type II) and can alter binding affinity by over 1,200-fold within the same congeneric series [1]. Similarly, the dimethoxyphenyl substitution pattern (3,4- vs. 3,5-) on the carboxamide nitrogen has been shown to redirect kinase selectivity—for example, from PI3Kδ to completely orthogonal targets [2]. Without compound-specific activity data, assuming functional equivalence between N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide and any positional isomer or close analog is scientifically unjustified and introduces significant risk of target-related experimental failure.

Quantitative Differential Evidence for N-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Assessment of Available Data


Absence of Published Biological Data for Target Compound: A Procurement Reality Check

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and major patent databases returned zero peer-reviewed articles or patents containing any biological activity measurement for N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1031641-76-5). By contrast, the 3,5-dimethoxyphenyl positional isomer (CAS not available on primary databases) has a reported IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], while structurally related quinoline-4-carboxamide DNA intercalators such as compound 3d display IC50 values of 3.97–6.67 µM across HT-29, MCF-7, and A549 cancer cell lines [2]. PIM-1 kinase inhibitory quinoline-pyridine hybrids such as compound 5c achieve nanomolar enzymatic potency with >66% apoptosis induction in HepG-2 cells [3]. These comparator data establish a clear precedent for biological activity within this chemotype, but none can be directly attributed to the target compound absent its own experimental characterization.

Screening Compound Data Deficiency Novel Chemical Entity

CYP3A4 Binding Mode Determination by Pyridyl Regiochemistry: Relevance to Procurement Decisions

Systematic studies on pyridinyl quinoline-4-carboxamide analogs demonstrate that the pyridyl nitrogen position dictates whether a compound binds CYP3A4 via type I or type II coordination to the heme iron. The meta-pyridyl isomer (pyridin-3-yl, as present in the target compound) does not coordinate directly with the ferric heme iron, unlike para-pyridyl analogs that form tight type II complexes [1]. Within this compound series, binding affinity differences between analogs can reach 1,200-fold depending on the accessibility of the pyridyl nitrogen for heme coordination [2]. The target compound's 3-pyridyl substitution therefore implies a fundamentally different CYP interaction profile compared to its 4-pyridyl analogs—an important consideration for ADMET profiling in drug discovery programs.

Metabolic Stability CYP3A4 Type II Binding Drug-Drug Interaction

Chemotype Precedent: PIM-1 Kinase and Oxidoreductase Targeting by Quinoline-4-Carboxamide Derivatives

The quinoline-4-carboxamide scaffold has been validated as a productive chemotype for PIM-1 kinase inhibition (competitive and non-competitive) with potent in-vitro anticancer activity [1], and as a scaffold for targeting oxidoreductase proteins including dihydroorotate dehydrogenase (DHODH) and peroxiredoxin-2 implicated in cancer progression [2]. While the target compound's 3,4-dimethoxyphenyl substitution and 2-(pyridin-3-yl) arrangement conform to structural motifs present in active PIM-1 inhibitors, the critical absence of substituent at the quinoline 3-position may reduce activity relative to 3-substituted analogs which demonstrate superior target engagement in docking studies. Specific oxidoreductase docking data for the target compound have not been reported.

Kinase Inhibition PIM-1 Oxidoreductase Anticancer

N-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Feasible Application Scenarios Based on Available Chemical Information


Internal Screening Library Expansion for Novel Kinase or Oxidoreductase Target Discovery

Given the established precedent of quinoline-4-carboxamide derivatives as PIM-1 kinase inhibitors [1] and oxidoreductase-targeting anticancer agents [2], the target compound can serve as a structurally distinct entry in an internal diversity screening library. Its 3,4-dimethoxyphenyl substitution differentiates it from reported 3,5-dimethoxyphenyl analogs (which have PI3Kδ activity [3]), potentially enabling the discovery of novel selectivity profiles when screened against kinase or oxidoreductase panels.

CYP3A4 Metabolic Stability Comparative Study Using Pyridyl Positional Isomers

The pyridin-3-yl (meta) substitution is predicted to prevent type II heme coordination, unlike 4-pyridyl analogs that exhibit up to 1,200-fold stronger CYP3A4 binding [4]. Procuring this compound alongside its 2-pyridyl and 4-pyridyl analogs would enable a controlled comparative study of pyridyl regiochemistry effects on metabolic stability and CYP inhibition, contributing to ADMET structure-activity relationship datasets.

Medicinal Chemistry Scaffold Hopping Starting Point for CNS Disorders

Quinoline-4-carboxamide derivatives have been extensively patented as NK-3 receptor antagonists for central nervous system indications [5]. The target compound's 3,4-dimethoxyphenyl carboxamide motif may confer favorable physicochemical properties for CNS penetration relative to larger N-alkyl substituted analogs. It can serve as a scaffold-hopping starting point for medicinal chemistry optimization programs targeting neurokinin receptors.

Negative Control Compound for 3,5-Dimethoxyphenyl Analog Studies

The 3,5-dimethoxyphenyl positional isomer of this compound has confirmed PI3Kδ inhibitory activity (IC50 102 nM) [3]. The target compound's 3,4-dimethoxyphenyl substitution pattern may result in divergent target engagement and can therefore be employed as a specificity control in experiments designed to validate the target selectivity of the 3,5-isomer.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.